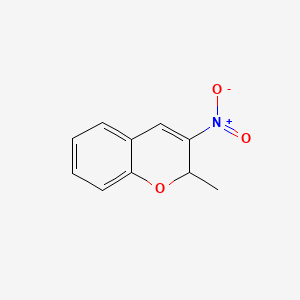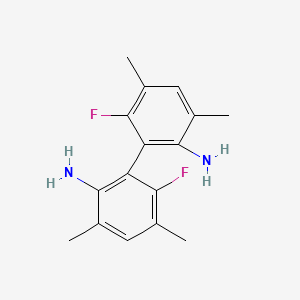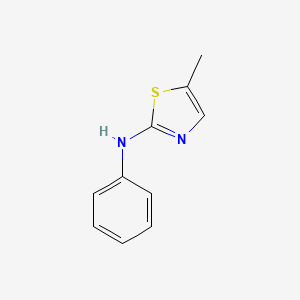
2-Thiazolamine, 5-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolamine, 5-methyl-N-phenyl- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Vorbereitungsmethoden
The synthesis of 2-Thiazolamine, 5-methyl-N-phenyl- typically involves the reaction of phenyl isothiocyanate with 2-bromo-3-methylbutyronitrile under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and purity .
Analyse Chemischer Reaktionen
2-Thiazolamine, 5-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Wissenschaftliche Forschungsanwendungen
2-Thiazolamine, 5-methyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown potential for its use in developing drugs for treating infections and inflammatory diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-Thiazolamine, 5-methyl-N-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial and anti-inflammatory effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
2-Thiazolamine, 5-methyl-N-phenyl- can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of 2-Thiazolamine, 5-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
52829-93-3 |
|---|---|
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
5-methyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |
InChI-Schlüssel |
JBGWUADIIGVZPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
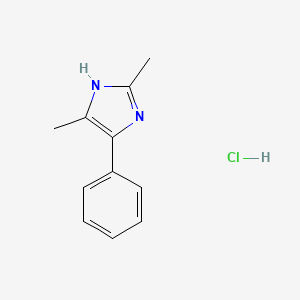

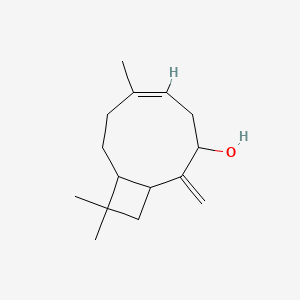



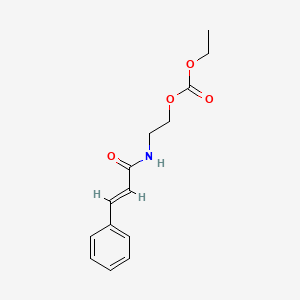
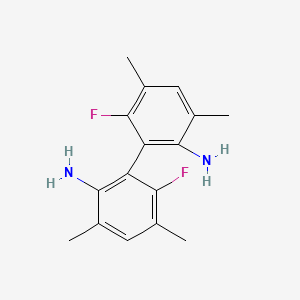

![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
